AR7

Chaperone-mediated autophagy RARα antagonist Autophagy selectivity

Researchers requiring selective chaperone-mediated autophagy (CMA) activation face a critical challenge: most RARα antagonists also perturb macroautophagy, confounding pathway-specific studies. AR7 uniquely activates CMA without affecting macroautophagy, enabling clean dissection of autophagic mechanisms. - Selectively upregulates CMA; no macroautophagy crosstalk at standard working concentrations (10-30 μM) - ≥98% purity verified by HPLC, supplied as a crystalline solid for consistent in vitro performance - Reliable positive control for high-throughput CMA screens and neurodegeneration models

Molecular Formula C15H12ClNO
Molecular Weight 257.71 g/mol
CAS No. 80306-38-3
Cat. No. B605561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR7
CAS80306-38-3
SynonymsAR-7;  AR 7;  AR7;  Atypical retinoid 7.
Molecular FormulaC15H12ClNO
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2
InChIInChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3
InChIKeyMVOZLTFXYGHZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR7 Procurement: Identity & Specifications


7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine (CAS 80306-38-3), also known as AR7 or Atypical Retinoid 7, is a synthetic heterocyclic compound of the 1,4-benzoxazine class . It is primarily characterized as a retinoic acid receptor α (RARα) antagonist [1]. For procurement, the compound is commercially available from multiple suppliers as a research tool for autophagy studies, with reported purities ranging from ≥98% to 99.38% and a molecular weight of 257.71 g/mol (C15H12ClNO) .

Pathway Target Selective chaperone-mediated autophagy (CMA) activation studies
Mechanism RARα antagonist with reported pathway-specific modulation profile
Procurement Research tool compound; reported purities available for assay setup

Why AR7 Cannot Be Replaced by Generic RARα Antagonists


Scientific and industrial users cannot simply substitute 7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine (AR7) with other in-class RARα antagonists. The primary evidence demonstrates that while many compounds in the 1,4-benzoxazine and retinoid classes can modulate autophagy, AR7 exhibits a unique and quantifiable selectivity profile: it specifically activates chaperone-mediated autophagy (CMA) without affecting macroautophagy [1]. This functional differentiation is critical for experiments where confounding effects on the macroautophagy pathway would invalidate results. Other antagonists, such as GR1 and GR2, while also activating CMA, show a dose-dependent effect that is distinct from AR7's profile, and their stereochemical composition (e.g., GR1 being a 2:1 mixture of E/Z isomers) further complicates direct substitution [1]. Therefore, the choice of AR7 is not a matter of preference but a requirement for achieving pathway-specific modulation.

AR7
Potential Substitute
Mismatch Context
CMA-selective activator
ATRA (All-trans-retinoic acid)
Inhibits CMA and stimulates macroautophagy; pathway effects may conflict
Defined single structure
GR1 / GR2
Stereochemical mixtures may introduce variability; isomer composition differs
RARα antagonist tool
Generic RARα antagonists
Macroautophagy crosstalk may confound CMA-specific endpoint interpretation

AR7 Comparative Evidence for Scientific Selection


Selective CMA Activation vs. Macroautophagy

AR7 is differentiated from all-trans-retinoic acid (ATRA) and other RARα antagonists by its selective activation of chaperone-mediated autophagy (CMA) without affecting macroautophagy [1]. While ATRA inhibits CMA, AR7 activates it in a dose-dependent manner, as demonstrated in mouse fibroblasts [1]. Critically, AR7 and the related GR compounds do not alter macroautophagy, unlike ATRA which stimulates this pathway [1]. This selectivity is a key differentiator, as other compounds like GR1 and GR2, while also CMA activators, are noted to be stereochemical mixtures (e.g., GR1 is a 2:1 mixture of E/Z isomers), which can introduce variability not present with the defined structure of AR7 [1].

CMA vs. Macroautophagy Selectivity
Head-to-head
AR7 activates CMA dose-dependently without altering macroautophagy; ATRA inhibits CMA and stimulates macroautophagy.
Supports CMA-specific pathway interpretation
Model context: mouse fibroblast assays
Chaperone-mediated autophagy RARα antagonist Autophagy selectivity CMA activation

CMA Activation Potency Comparison

In a direct comparison within the same study, AR7, GR1, and GR2 were evaluated for their ability to activate CMA in mouse fibroblasts. The study demonstrated a marked, dose-dependent activation of CMA by all three compounds [1]. However, AR7 and GR2 were noted as being among the most potent antagonist compounds in the library, as assessed by a luciferase-based reporter assay for RARα antagonism [1]. This indicates that while GR1 is also a CMA activator, AR7 exhibits a potency profile that is comparable to the most effective compounds in the series, positioning it as a lead candidate for CMA activation studies.

RARα Antagonism Potency
Head-to-head
Ranked among the most potent antagonist compounds in the library via luciferase reporter assay.
Assay potency context for CMA activation studies
Compared to GR1 and GR2 in reporter assay
CMA activator potency RARα antagonist Autophagy modulation Structure-activity relationship

Cytoprotection Against Oxidative Stress

The functional consequence of AR7's selective CMA activation was demonstrated in a cellular model of oxidative stress. Pretreatment of cells with AR7 resulted in markedly improved viability in a paraquat-induced oxidative stress model [1]. This protective effect is directly linked to the compound's ability to enhance CMA, as the study shows that chemical enhancement of CMA protects cells from oxidative stress and proteotoxicity [2]. This evidence provides a quantitative link between the compound's mechanism (CMA activation) and a therapeutically relevant cellular outcome (increased viability under stress).

Cytoprotection Against Oxidative Stress
Cross-study
Pretreatment markedly improved cell viability in a paraquat-induced oxidative stress model.
Supports oxidative stress model-response interpretation
Reported viability improvement vs. vehicle control
Oxidative stress Neuroprotection CMA activator Proteotoxicity

5-Lipoxygenase Off-Target Assay

To further define its selectivity profile, AR7 was evaluated for inhibition of the 5-Lipoxygenase enzyme, a common off-target for many small molecules. The compound was tested at a concentration of 100 µM against rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase and was found to exhibit no significant activity (NS) [1]. This data point serves as a negative control that helps delineate the compound's activity, confirming that its primary action is not via this common inflammatory pathway.

5-Lipoxygenase Off-Target Assay
Supporting evidence
No significant activity (NS) at 100 µM against RBL-1 5-Lipoxygenase.
Supports selectivity review for RARα/CMA pathway
Off-target screening context; data to verify
Selectivity profile 5-Lipoxygenase Off-target activity AR7

AR7 Research and Industrial Applications


CMA Investigation in Disease Models

AR7 is the compound of choice for studies requiring the specific and selective upregulation of CMA without concurrent activation or inhibition of macroautophagy [1]. This application is critical in neurodegenerative disease research (e.g., Parkinson's and Alzheimer's disease models), where delineating the distinct contributions of CMA and macroautophagy to protein aggregate clearance is essential [1]. The compound's ability to protect cells from proteotoxicity and oxidative stress makes it a valuable tool for validating CMA as a therapeutic target [1].

Benchmark RARα Antagonist in Autophagy Screening

Given its well-characterized potency and selectivity profile as an RARα antagonist and CMA activator, AR7 serves as an ideal reference compound in high-throughput screening (HTS) or focused library screens aimed at identifying novel modulators of CMA [1]. Its established activity allows for the normalization of assay data and provides a reliable positive control for pathway activation, ensuring the validity of screening results [1].

Cellular Stress and Cytoprotection Studies

Researchers investigating cellular responses to oxidative stress or proteotoxic insults can utilize AR7 to experimentally enhance CMA activity and measure the resulting cytoprotective effects [1]. This scenario is particularly relevant for studies on aging and age-related diseases, where CMA activity is known to decline [1]. The compound's demonstrated ability to improve viability in oxidative stress models provides a functional assay readout for the pathway [1].

Application
Selection Property
Validation Focus
CMA Investigation in Disease Models
Macroautophagy-sparing CMA activation
CMA-specific substrate degradation and proteotoxicity clearance
Benchmark RARα Antagonist in Screening
Well-characterized potency and selectivity profile
Assay normalization and positive-control pathway activation
Cellular Stress and Cytoprotection Studies
Enhancement of CMA under stress
Oxidative stress model viability and proteotoxicity response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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